

Spectroscopic Profile of Trifluoroacetyl Fluoride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trifluoroacetyl fluoride

Cat. No.: B1293501

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **trifluoroacetyl fluoride** (CF_3COF), a crucial building block in organic synthesis, particularly for the introduction of fluorine into molecules to enhance pharmacological properties. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols and a workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **trifluoroacetyl fluoride**. Due to its gaseous state at room temperature, spectra are typically acquired in the gas phase or in solution at low temperatures.

^{19}F NMR Spectroscopy

The ^{19}F NMR spectrum of **trifluoroacetyl fluoride** is characterized by two distinct signals corresponding to the trifluoromethyl (CF_3) group and the acyl fluoride ($-\text{COF}$) fluorine.

Table 1: ^{19}F NMR Data for **Trifluoroacetyl Fluoride**

Functional Group	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
-COF	11.07	Quartet (q)	$^4J_{FF} = 5.8$
-CF ₃	-78.86	Doublet (d)	$^4J_{FF} = 5.8$

Note: Data was obtained in anhydrous hydrogen fluoride (aHF) at -70 °C. Chemical shifts are referenced to an external standard. The general range for trifluoroacetyl groups is typically between -67 to -85 ppm relative to CFCI₃[1][2][3]. Acyl fluoride chemical shifts can range from -70 to -20 ppm[4].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals two carbon environments: the carbonyl carbon and the trifluoromethyl carbon. Both signals are split due to coupling with the fluorine atoms.

Table 2: ¹³C NMR Data for **Trifluoroacetyl Fluoride**

Carbon Atom	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constants (J) [Hz]
C=O	147.0	Doublet of Quartets (dq)	$^1J_{CF} = 371.5$, $^2J_{CF} = 50.6$
-CF ₃	Data not explicitly found	Quartet of Doublets (qd)	$^1J_{CF} \approx 283$, $^3J_{CF} = \text{small}$

Note: Data for the carbonyl carbon was obtained in anhydrous hydrogen fluoride (aHF) at -70 °C[5]. The coupling constant for the trifluoromethyl carbon is estimated from data for trifluoroacetic acid, which shows a $^1J_{CF}$ of 283 Hz and a $^2J_{CF}$ of 44 Hz[6].

¹⁷O NMR Spectroscopy

To date, specific experimental ¹⁷O NMR data for **trifluoroacetyl fluoride** has not been reported in the literature. This is likely due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, which makes its detection challenging.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **trifluoroacetyl fluoride** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The strong electron-withdrawing nature of the fluorine atoms significantly influences the frequencies of these vibrations.

Table 3: Vibrational Frequencies and Assignments for **Trifluoroacetyl Fluoride**

Wavenumber (cm ⁻¹)	Assignment
~1880	C=O stretch (ν C=O)
~1250	C-F stretch (ν C-F, acyl)
~1200 - 1100	CF ₃ asymmetric stretch (ν_{as} CF ₃)
~1100	CF ₃ symmetric stretch (ν_s CF ₃)
~750	C-C stretch (ν C-C)
~600 - 500	CF ₃ deformation modes
50	Torsional vibration

Note: The exact peak positions can vary slightly based on the experimental conditions (e.g., gas pressure, resolution). The assignment of all fundamental frequencies has been reported in the literature, with the torsional vibration located at 50 cm⁻¹[\[7\]](#).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **trifluoroacetyl fluoride** results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern is dictated by the relative bond strengths within the molecule.

Table 4: Mass Spectrometry Data for **Trifluoroacetyl Fluoride**

m/z	Ion	Comments
116	$[\text{CF}_3\text{COF}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
97	$[\text{CF}_3\text{CO}]^+$	Loss of F^\bullet
69	$[\text{CF}_3]^+$	Loss of $^\bullet\text{COF}$; often the base peak
47	$[\text{COF}]^+$	Loss of $^\bullet\text{CF}_3$

Note: The molecular weight of **trifluoroacetyl fluoride** is 116.01 g/mol [8]. The fragmentation pattern is proposed based on common fragmentation pathways of fluorinated compounds and trifluoroacetyl derivatives[9][10][11].

Experimental Protocols

Given that **trifluoroacetyl fluoride** is a gas at standard temperature and pressure, specialized techniques are required for its spectroscopic analysis.

Gas-Phase NMR Spectroscopy

- **Sample Preparation:** A specialized gas-tight NMR tube equipped with a valve is required. The tube is evacuated and then filled with **trifluoroacetyl fluoride** gas to a desired pressure. A small amount of a deuterated solvent (e.g., acetone- d_6) can be added to the bottom of the tube to serve as a lock signal, though this may lead to some dissolution of the gas.
- **Instrumentation:** A high-field NMR spectrometer equipped with a broadband probe is used. For ^{19}F and ^{13}C NMR, the probe must be tuned to the respective frequencies.
- **Data Acquisition:**
 - ^{19}F NMR: A standard one-pulse experiment is typically sufficient due to the high sensitivity of the ^{19}F nucleus. A spectral width of approximately 200 ppm, centered around -30 ppm, should be adequate.

- ^{13}C NMR: Due to the low natural abundance of ^{13}C and the signal splitting from C-F coupling, a larger number of scans and a longer relaxation delay may be necessary. Proton decoupling is generally not required unless impurities are present.

Gas-Phase Infrared (IR) Spectroscopy

- Sample Preparation: A gas cell with IR-transparent windows (e.g., KBr or NaCl) and a defined path length (typically 10 cm or longer) is used. The cell is first evacuated and a background spectrum is collected. The cell is then filled with **trifluoroacetyl fluoride** gas to a known pressure.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of at least 1 cm^{-1} to resolve the rotational-vibrational fine structure of the gas-phase bands.

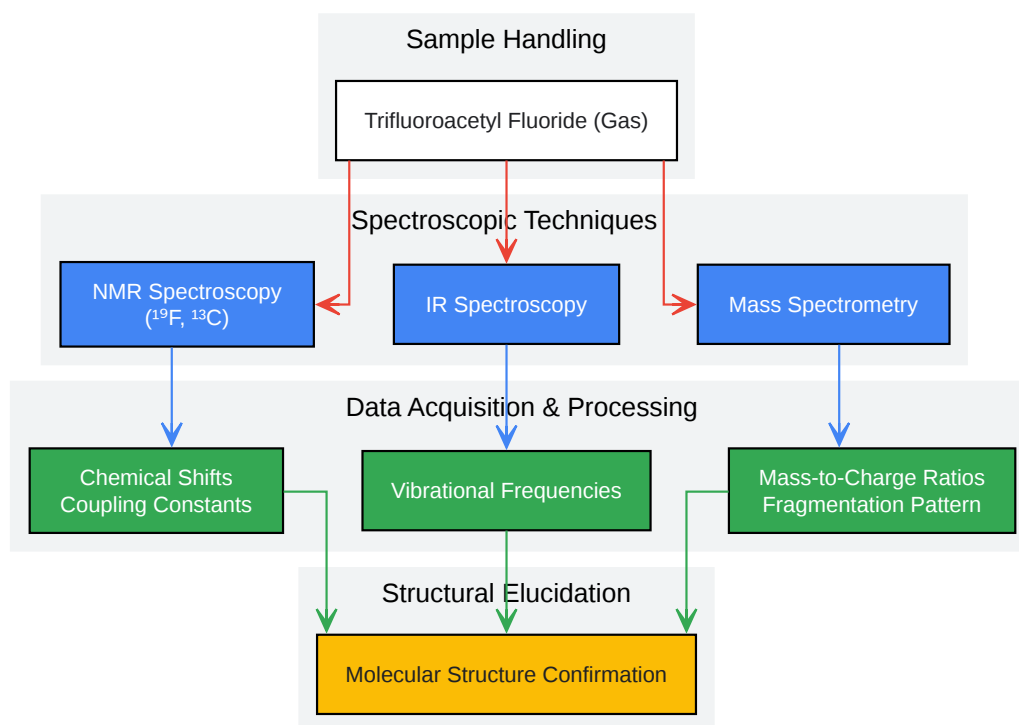
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: **Trifluoroacetyl fluoride** gas is introduced into the ion source of the mass spectrometer via a gas inlet system, which allows for precise control of the sample flow rate.
- Ionization: The gas molecules are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **trifluoroacetyl fluoride**.

Workflow for Spectroscopic Analysis of Trifluoroacetyl Fluoride



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **trifluoroacetyl fluoride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. ¹⁹F [nmr.chem.ucsb.edu]
- 5. rsc.org [rsc.org]
- 6. University of Ottawa NMR Facility Blog: Isotope Effects and the ¹⁹F - ¹³C HMQC Spectrum of Trifluoroacetic Acid [u-of-o-nmr-facility.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. Trifluoroacetyl fluoride | C₂F₄O | CID 67716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Trifluoroacetyl Fluoride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293501#spectroscopic-data-of-trifluoroacetyl-fluoride-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com